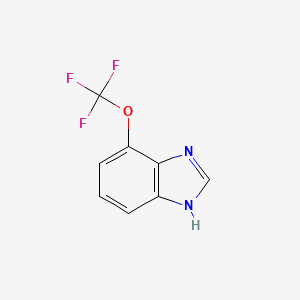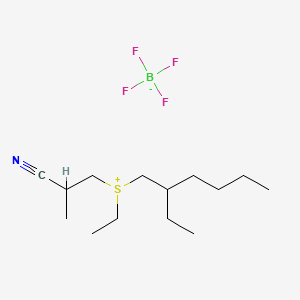
2-Bromo-4-nitrophenyl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-nitrophenyl triflate is an organic compound with the molecular formula C6H3BrF3NO4S. It is a triflate ester derived from 2-bromo-4-nitrophenol. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl triflate typically involves the reaction of 2-bromo-4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-nitrophenyl triflate undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the triflate group with a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions, where it acts as an electrophilic partner.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. The reaction typically requires a polar aprotic solvent and a base.
Cross-Coupling Reactions: Palladium catalysts are often used, along with bases such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
2-Bromo-4-nitrophenyl triflate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-nitrophenyl triflate in chemical reactions involves the activation of the aromatic ring towards nucleophilic attack. The triflate group is a good leaving group, facilitating the substitution reactions. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the triflate and the coupling partner.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl triflate: Similar in structure but lacks the bromine substituent.
2-Bromo-4-nitrophenyl nonaflate: Similar but with a different sulfonate ester group.
Uniqueness: 2-Bromo-4-nitrophenyl triflate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity in various chemical reactions. The bromine atom can also participate in further functionalization, providing additional versatility in synthetic applications.
Propriétés
Formule moléculaire |
C7H3BrF3NO5S |
|---|---|
Poids moléculaire |
350.07 g/mol |
Nom IUPAC |
(2-bromo-4-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H |
Clé InChI |
ORUKXYYVSSWLDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)

![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)



![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
